molecular formula C8H10Cl3N3 B13181468 3,5,6-trichloro-N,N-diethylpyridazin-4-amine

3,5,6-trichloro-N,N-diethylpyridazin-4-amine

Cat. No.: B13181468
M. Wt: 254.5 g/mol
InChI Key: YUHWGJBCILETDB-UHFFFAOYSA-N
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Description

3,5,6-Trichloro-N,N-diethylpyridazin-4-amine is a chemical compound with the molecular formula C8H10Cl3N3 and a molecular weight of 254.54 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes three chlorine atoms and a pyridazine ring.

Preparation Methods

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

3,5,6-Trichloro-N,N-diethylpyridazin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can lead to the formation of hydroxyl derivatives.

Scientific Research Applications

3,5,6-Trichloro-N,N-diethylpyridazin-4-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5,6-trichloro-N,N-diethylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorine atoms and pyridazine ring play a crucial role in its binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3,5,6-Trichloro-N,N-diethylpyridazin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of chlorine atoms and diethylamine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H10Cl3N3

Molecular Weight

254.5 g/mol

IUPAC Name

3,5,6-trichloro-N,N-diethylpyridazin-4-amine

InChI

InChI=1S/C8H10Cl3N3/c1-3-14(4-2)6-5(9)7(10)12-13-8(6)11/h3-4H2,1-2H3

InChI Key

YUHWGJBCILETDB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=NN=C1Cl)Cl)Cl

Origin of Product

United States

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